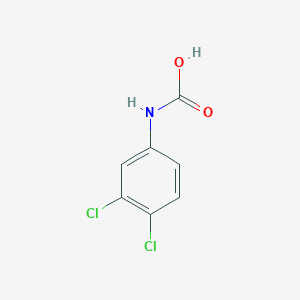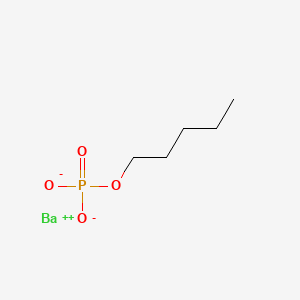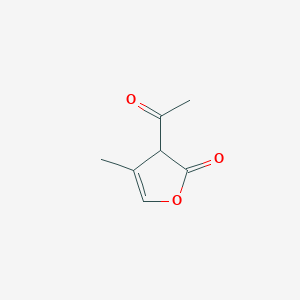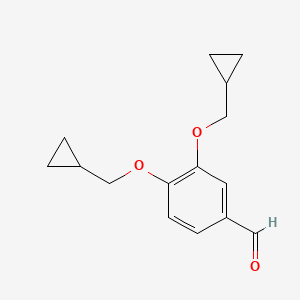
1,2,3,4,5,6,7,8-Octahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8-Octahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C10H16O2 It is a derivative of naphthalene, where the naphthalene ring is fully hydrogenated, and a carboxylic acid group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7,8-Octahydronaphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of naphthalene to produce 1,2,3,4,5,6,7,8-octahydronaphthalene, followed by carboxylation at the second carbon position. The hydrogenation process typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and carboxylation. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8-Octahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Ketones, alcohols, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives and alkylated products.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6,7,8-Octahydronaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Naphthalene: The non-hydrogenated form, which has different chemical properties and reactivity.
Decalin: A fully hydrogenated form of naphthalene without the carboxylic acid group.
Uniqueness
1,2,3,4,5,6,7,8-Octahydronaphthalene-2-carboxylic acid is unique due to the presence of both a fully hydrogenated naphthalene ring and a carboxylic acid group
Properties
CAS No. |
32298-28-5 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H16O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h10H,1-7H2,(H,12,13) |
InChI Key |
FLDNUKAJQPKKMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CCC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B13833093.png)













